Fluocinolone

Topical Corticosteroid Potency Ranking API Characterization

Fluocinolone base (CAS 807-38-5) is not a marketed API—it is the EP Impurity C reference standard mandatory for analytical method validation, impurity profiling, and batch-release QC in fluocinolone acetonide generic-drug manufacture. Procure this specific molecule to meet pharmacopoeial (USP, EP, BP) specifications for ANDA submissions. Do not substitute with the acetonide API; only this chemical entity matches the regulatory impurity specification.

Molecular Formula C21H26F2O6
Molecular Weight 412.4 g/mol
CAS No. 807-38-5
Cat. No. B042009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone
CAS807-38-5
Synonyms(6α,11β,16α)-6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione;  6α-Fluorotriamcinolone;  Fluocinolone Acetonide EP Impurity C
Molecular FormulaC21H26F2O6
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
InChIInChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1
InChIKeyUUOUOERPONYGOS-CLCRDYEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluocinolone (CAS 807-38-5): Chemical Identity and Pharmacological Classification for Sourcing and Formulation Development


Fluocinolone (CAS 807-38-5) is a synthetic, fluorinated glucocorticoid corticosteroid belonging to the pregnane steroid class [1]. As a base molecule, it is primarily encountered as a reference standard or an intermediate impurity, as it was never commercially marketed as a therapeutic agent itself [2]. Instead, its cyclic ketal derivative, fluocinolone acetonide, is the active pharmaceutical ingredient (API) in all marketed drug products, characterized by potent anti-inflammatory and vasoconstrictive properties due to high-affinity binding to the glucocorticoid receptor [1]. This guide therefore distinguishes the procurement of the fluocinolone base (CAS 807-38-5) for analytical, impurity profiling, or research purposes from the selection of its clinically utilized acetonide form among other topical corticosteroid analogs.

Why Fluocinolone-Based Reference Standards and APIs Are Not Interchangeable: Potency and Formulation Considerations


Substituting fluocinolone or its acetonide derivative with another topical corticosteroid of a similar 'potency class' is scientifically unsound without direct comparative data. First, the fluocinolone base (CAS 807-38-5) is a chemically distinct entity used solely as an impurity marker or analytical standard, not as an API, making any substitution for a fluocinolone acetonide product fundamentally incorrect [1]. Second, even among APIs, classification systems that place fluocinolone acetonide 0.025% ointment and fluocinonide 0.05% cream in the same 'high-range potency' category obscure significant differences in their inherent vasoconstrictor activity, receptor binding kinetics, and clinical performance against specific comparators [2]. Third, the chemical stability of an API in a formulation, such as when diluted in emollient bases, can vary markedly between close structural analogs, directly impacting the shelf-life and reliability of a compounded or manufactured product [3]. These factors mandate a rigorous, evidence-based approach to selection, driven by quantitative performance metrics rather than generic class assumptions.

Quantitative Evidence Guide for Fluocinolone Differentiation Against Topical Corticosteroid Comparators


Fluocinolone Acetonide API Inherent Potency: Equivalence to Clobetasol Propionate and Superiority to Halcinonide

In a study standardizing the assessment of active pharmaceutical ingredients (APIs) on a normalized molar basis using the Emax model of the human skin blanching assay, fluocinolone acetonide demonstrated an inherent potency statistically equivalent to clobetasol propionate, the benchmark for 'superpotent' topical steroids, and greater than that of halcinonide [1]. The potencies were ranked as mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide, with the negative Emax values indicating the magnitude of the vasoconstriction effect [1].

Topical Corticosteroid Potency Ranking API Characterization

Fluocinolone Acetonide vs. Triamcinolone Acetonide: Comparable Glucocorticoid Receptor Binding Affinity

In a direct comparative study on human trabecular meshwork cells, fluocinolone acetonide (FA) and triamcinolone acetonide (TA) displayed highly similar glucocorticoid receptor (GR) binding affinities [1]. The IC50 values for competitive binding were measured at 2.0 nM for FA and 1.5 nM for TA, representing a negligible 0.5 nM difference. Both agents showed significantly higher affinity than dexamethasone (IC50: 5.4 nM). Their functional GR transactivation EC50 values were also comparable at 0.7 nM and 1.5 nM, respectively [1].

Receptor Binding Glucocorticoid Pharmacodynamics

Fluocinolone Acetonide vs. Mometasone Furoate in Psoriasis: A Case for Once-Daily Dosing Efficiency

A clinical trial comparing the treatment of psoriasis with cream formulations revealed that mometasone furoate 0.1% applied twice daily was significantly more effective than fluocinolone acetonide 0.025% cream applied three times daily (p < 0.001) [1]. This result demonstrates that the clinical outcome is not solely a function of the drug's inherent potency, but also of its formulation and dosing regimen. Despite the efficacy difference, the data provides a clear benchmark for the expected performance of fluocinolone acetonide cream under a specific, high-frequency dosing schedule.

Psoriasis Clinical Trial Dosing Regimen

Fluocinolone Acetonide vs. Betamethasone Valerate: Comparative Onset of Vasoconstrictor Action

A study evaluating the onset of the skin blanching response under occlusion found that fluocinolone acetonide 0.025% and betamethasone valerate 0.12% ointments had a comparable, and relatively slower, onset of vasoconstriction compared to diflucortolone valerate [1]. This indicates that while fluocinolone acetonide is a potent vasoconstrictor, its formulation in this specific ointment base does not offer a faster onset of action than betamethasone valerate, a common comparator.

Vasoconstriction Onset of Action Bioequivalence

Fluocinolone Acetonide vs. Desoximetasone in Double-Blind Trials: A Lower Potency Profile in Cream Formulation

Two separate double-blind, left-right comparative trials consistently showed that desoximetasone formulations were superior to fluocinolone acetonide preparations. In one study, desoximetasone 0.25% cream was significantly more effective than fluocinolone acetonide 0.025% cream during weeks 1, 3, and 4 of treatment [1]. Another study comparing a 0.25% desoximetasone formulation to 0.2% fluocinolone acetonide also found a superior effect, particularly on erythema and pruritus [2].

Clinical Trial Efficacy Formulation Comparison

Fluocinolone Acetonide vs. Hydrocortisone 17-Butyrate: Comparable Response Rates in Clinical Meta-Analysis

A Cochrane systematic review provided a quantitative comparison of clinical response rates between fluocinolone acetonide 0.025% and hydrocortisone 17-butyrate 0.1% for treating inflammatory skin conditions [1]. The analysis yielded a risk ratio (RR) of 1.57 (95% CI: 0.77 to 3.22) for achieving 'response' as assessed by Investigator's Global Assessment (IGA), based on one study with 40 participants. The wide confidence interval crossing the null value (1.0) indicates no statistically significant difference in efficacy between the two agents.

Meta-analysis Clinical Response Comparative Effectiveness

Evidence-Based Application Scenarios for Fluocinolone and Its Acetonide Derivative in Research and Industry


Procurement of Fluocinolone (CAS 807-38-5) as an Analytical Reference Standard for Impurity Profiling

The primary industrial application for fluocinolone base (CAS 807-38-5) is as a high-purity reference standard for analytical method development, validation, and quality control (QC) in the manufacturing of fluocinolone acetonide drug products. As identified, it serves as a specified impurity (e.g., EP Impurity C) that must be monitored and quantified to ensure batch-to-batch consistency and regulatory compliance for Abbreviated New Drug Applications (ANDA) [1]. Procuring this specific compound is essential for any analytical or QC laboratory involved in the lifecycle management of generic fluocinolone acetonide formulations, enabling accurate identification and quantification of this key degradation or process-related impurity [1].

Formulation Development Requiring a High-Potency API for Skin Blanching Bioequivalence Studies

For pharmaceutical scientists developing generic topical corticosteroid products, fluocinolone acetonide API presents a compelling option for demonstrating bioequivalence. The evidence showing its inherent vasoconstrictor potency is equivalent to that of clobetasol propionate, a superpotent benchmark, provides a robust pharmacodynamic target [1]. This allows formulators to aim for a challenging comparator, potentially differentiating their product in a crowded market. The quantitative Emax data (-78.23 ± 5.98 ΔE*ab) from the human skin blanching assay serves as a precise, non-clinical benchmark for optimizing formulation variables (e.g., vehicle composition, drug load) to achieve the desired release profile and vasoconstrictor response, thereby de-risking subsequent clinical endpoint studies [1].

Ophthalmic Research Requiring a Glucocorticoid with Defined Receptor Binding and Gene Expression Profile

In ophthalmic research, particularly for sustained-release intraocular implants targeting conditions like diabetic macular edema or non-infectious uveitis, the selection of fluocinolone acetonide over triamcinolone acetonide is supported by their comparable high-affinity GR binding (IC50: 2.0 nM vs. 1.5 nM) [1]. While pharmacologically similar at the receptor level, the same study revealed that each glucocorticoid regulates a unique set of genes in human trabecular meshwork cells [1]. Therefore, for research programs aiming to investigate differential long-term effects on intraocular pressure or other cell-specific outcomes, the choice between these two potent steroids is not arbitrary. The detailed transcriptomic data provides a scientific basis for selecting fluocinolone acetonide to investigate pathways distinct from those modulated by triamcinolone acetonide, potentially leading to novel insights into steroid-induced glaucoma mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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